N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide
Description
N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety, a sulfonyl group, and a difluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O4S/c1-25-15(6-4-9(5-7-15)13(16)17)14(22)20-26(23,24)10-2-3-11-12(8-10)19-21-18-11/h2-3,8-9,13H,4-7H2,1H3,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITYOSQKWJKIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)C(F)F)C(=O)NS(=O)(=O)C2=CC3=NNN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of Benzotriazole Sulfonyl Chloride: The synthesis begins with the preparation of benzotriazole sulfonyl chloride by reacting benzotriazole with chlorosulfonic acid under controlled conditions.
Cyclohexane Derivative Preparation:
Coupling Reaction: The final step is the coupling of the benzotriazole sulfonyl chloride with the cyclohexane derivative in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong interactions with nucleophilic sites in biomolecules, leading to various biological effects. The difluoromethyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide
- N-[2-(3-Acetylamino-phenyl)-2H-benzotriazol-5-yl]-benzamide
Uniqueness
N-(2H-benzotriazol-5-ylsulfonyl)-4-(difluoromethyl)-1-methoxycyclohexane-1-carboxamide stands out due to the presence of the difluoromethyl group, which imparts unique chemical stability and reactivity. Additionally, the combination of benzotriazole and sulfonyl groups provides a versatile platform for various chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
